molecular formula C24H25N5O4 B2841192 3-benzyl-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876900-51-5

3-benzyl-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2841192
CAS No.: 876900-51-5
M. Wt: 447.495
InChI Key: YJPVGMGQFGRONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tricyclic xanthine derivative with a pyrimido[2,1-f]purine core. Its structure features a benzyl group at position 3, a 2,4-dimethoxyphenyl moiety at position 9, and a methyl group at position 1 (IUPAC name: 9-(2,4-dimethoxyphenyl)-6,7,8,9-tetrahydro-1-methyl-3-(phenylmethyl)pyrimido[2,1-f]purine-2,4-dione; CAS RN: 876900-51-5) .

Properties

IUPAC Name

3-benzyl-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-26-21-20(22(30)29(24(26)31)15-16-8-5-4-6-9-16)28-13-7-12-27(23(28)25-21)18-11-10-17(32-2)14-19(18)33-3/h4-6,8-11,14H,7,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPVGMGQFGRONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCCN(C4=N2)C5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and dimethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-benzyl-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Solubility and Lipophilicity

  • The target compound ’s 2,4-dimethoxyphenyl group increases electron density, reducing aqueous solubility compared to 20a (3,4-dihydroxyphenethyl), which has polar hydroxyl groups enhancing solubility .
  • Alkyl chain length impacts logP: 21 (dipropyl) and 22 (dibutyl) show incremental increases in lipophilicity (logP: 21 ≈ 2.8; 22 ≈ 3.5) compared to the target compound (logP ≈ 3.2) .

Key Trends and Design Implications

Substituent Position : 9-Aryl/alkyl groups critically modulate receptor selectivity. Electron-withdrawing groups (e.g., Cl, F) enhance MAO-B inhibition, while hydroxyl groups improve solubility .

Alkyl Chain Flexibility : Longer chains (propyl/butyl) at positions 1/3 improve pharmacokinetic profiles but may reduce blood-brain barrier penetration due to increased molecular weight .

Synthetic Innovation: Microwave-assisted methods (e.g., ) reduce reaction times from 10 hours to <1 hour, preserving yield and purity.

Biological Activity

3-benzyl-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the purine derivatives class. Its unique structural features suggest potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The molecular formula for this compound is C24H25N5O4C_{24}H_{25}N_5O_4, characterized by a pyrimidine core substituted with benzyl and dimethoxyphenyl groups. The structural complexity of this compound contributes to its diverse biological interactions.

The biological activity of this compound involves interactions with specific molecular targets such as enzymes and receptors. It may exert its effects by:

  • Inhibiting Enzymatic Activity : The compound can bind to the active sites of enzymes, thus inhibiting their function.
  • Modulating Receptor Signaling : It may influence receptor pathways by acting as an agonist or antagonist at various adenosine receptors (ARs).

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives of purine compounds can inhibit cancer cell proliferation. For instance:

  • Cell Line Studies : In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Antioxidant Properties

The compound's ability to scavenge free radicals has been noted in several assays:

  • DPPH Assay : Evaluation using the DPPH radical scavenging assay indicated significant antioxidant activity, suggesting a protective role against oxidative stress.

Antimicrobial Activity

Preliminary investigations have suggested that this compound may possess antimicrobial properties:

  • Inhibition of Bacterial Growth : Tests against common bacterial strains showed promising results in inhibiting growth at certain concentrations.

Data Table: Summary of Biological Activities

Biological ActivityMethodologyFindings
AnticancerCell viability assaysInduced apoptosis in cancer cell lines
AntioxidantDPPH radical scavenging assaySignificant free radical scavenging
AntimicrobialDisc diffusion methodInhibition of bacterial growth

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds within the same structural family:

  • Study on Adenosine Receptor Modulation :
    • Researchers investigated compounds similar to this compound for their affinity towards A1 and A2A adenosine receptors.
    • Results indicated that certain derivatives showed high selectivity and affinity for these receptors (Ki values in the low nanomolar range), suggesting potential applications in treating neurological disorders.
  • Antioxidant Efficacy Study :
    • A comparative study evaluated the antioxidant properties of various purine derivatives.
    • The results indicated that the compound exhibited comparable activity to standard antioxidants like ascorbic acid.

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step organic reactions, including:

  • Friedel-Crafts alkylation to introduce the benzyl group (e.g., using 3-chlorobenzyl chloride as a precursor) .
  • Cyclization to form the purino-pyrimidine core, often catalyzed by acidic or basic conditions .
  • Methylation at position 1 using iodomethane or dimethyl sulfate under reflux .
    Optimization strategies :
  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity (e.g., solvent-free conditions for cyclization) .
  • Monitor reaction progress via TLC and adjust solvent polarity (e.g., ethanol/water mixtures) for intermediate purification .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH2/CH3 groups. Key signals include:
    • Methoxy protons (δ 3.8–4.0 ppm for 2,4-dimethoxyphenyl) .
    • Methyl groups on the purine core (δ 3.3–3.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C24H25N5O4) with <2 ppm error .
  • UV-Vis spectroscopy : Detect π→π* transitions (λmax ~300 nm) to assess conjugation in the aromatic system .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Kinase inhibition assays : Test against CDK2 or PKA isoforms using ADP-Glo™ kits .
  • Anti-inflammatory activity : Measure COX-1/COX-2 inhibition in human whole blood assays (IC50 values) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for analogs?

  • Perform molecular docking (AutoDock Vina) to compare binding affinities of substituents:
    • The 2,4-dimethoxyphenyl group shows stronger π-stacking with kinase ATP pockets than 4-methoxyphenyl analogs .
    • Benzyl groups enhance lipophilicity (logP >3), improving blood-brain barrier penetration in neurodegenerative models .
  • Validate predictions with free-energy perturbation (FEP) calculations to quantify substituent effects on binding ΔG .

Q. What strategies mitigate low solubility in pharmacokinetic studies?

  • Prodrug design : Introduce phosphate esters at the 6-hydroxyl position for aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size <100 nm) to enhance bioavailability .
  • Co-crystallization : Use succinic acid or nicotinamide as co-formers to stabilize polymorphs .

Q. How can conflicting data on metabolic stability be addressed?

  • LC-MS/MS metabolite profiling : Identify major Phase I metabolites (e.g., O-demethylation of dimethoxyphenyl) in liver microsomes .
  • CYP450 inhibition assays : Prioritize CYP3A4/2D6 isoforms due to methoxy group interactions .
  • Compare in silico predictions (e.g., SwissADME) with experimental t1/2 values to refine QSAR models .

Q. What experimental designs validate the compound’s dual-target mechanism (e.g., MAO-B and adenosine receptors)?

  • Radioligand binding assays : Compete with [3H]-Ro 41-1049 for MAO-B and [3H]-ZM241385 for A2A receptors .
  • Functional selectivity : Measure cAMP levels in HEK293 cells transfected with A2A receptors .
  • In vivo neuroprotection : Use MPTP-induced Parkinson’s models to correlate target engagement with behavioral outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.